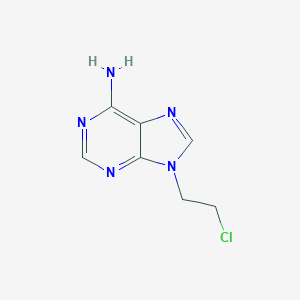

![molecular formula C12H13ClN2O2 B021401 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147662-99-5](/img/structure/B21401.png)

3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Vue d'ensemble

Description

3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as CEMM-PP, is a heterocyclic compound with a wide range of potential applications in scientific research. It is a synthetic compound that has been studied for its potential as a therapeutic agent for a variety of disorders, including cancer, diabetes, and neurological diseases. CEMM-PP has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.

Applications De Recherche Scientifique

Chalcogenation in Organic Synthesis

This compound has been used in the metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives . These derivatives are valuable in organic synthesis due to their broad functional group tolerance and high yields, making them suitable for gram-scale operations.

Pharmaceutical Applications

The pyrido[1,2-a]pyrimidin-4-one scaffold exhibits versatile biological activities, including CXCR3 antagonism and acetylcholinesterase inhibition . These activities make it a potential candidate for the development of new pharmaceuticals targeting various health conditions.

Agrochemical Development

Due to its biological activity, this compound can be used in the development of agrochemicals . It can serve as a lead compound for the synthesis of pesticides or herbicides, contributing to the agricultural industry .

Material Science

In material science, the derivatives of this compound can be used to create polymer materials . These materials could have unique properties such as increased durability or specialized conductivity .

Antimicrobial and Antibacterial Agents

The compound’s derivatives have shown promise as antimicrobial and antibacterial agents . This is particularly important in the search for new treatments against resistant strains of bacteria .

Antioxidant and Antihypertensive Agents

Organoselenium species derived from this compound have been identified as antioxidant and antihypertensive agents . These agents are crucial in the management of oxidative stress and hypertension .

Antiviral and Anticancer Research

The compound’s derivatives are used in antiviral and anticancer research due to their potential therapeutic activity. They could lead to the development of new treatments for various cancers and viral infections .

Synthesis of Bioactive Compounds

Lastly, this compound is involved in the synthesis of bioactive compounds. It acts as a precursor in the synthesis of compounds with potential biological activities, which can be explored for various medical applications .

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are bacterial cells . The compound has been synthesized as an antibacterial agent and has shown activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical processes in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The compound has demonstrated antibacterial activity in vitro . In particular, derivatives of this compound with a substituted heterocyclic piperazine moiety have shown good activity, with one compound exhibiting twice the activity of the standard drug Streptomycin sulfate .

Propriétés

IUPAC Name |

3-(2-chloroethyl)-7-methoxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSZMRUSKSYCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)OC)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593029 | |

| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

147662-99-5 | |

| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)